

Application Notes and Protocols for Methyloctanal Isomers as Flavor Ingredients

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyloctanal

Cat. No.: B3050425

[Get Quote](#)

Disclaimer: The following information pertains to the use of 2-Methyloctanal and 6-Methyloctanal as flavor ingredients in food. It is important to note that **3-Methyloctanal** is not recognized as a flavor ingredient by major international regulatory bodies and is therefore not approved for use in food. The information provided is intended for researchers, scientists, and drug development professionals. All applications of flavor ingredients must comply with the regulations of the respective country.

Introduction

Methyloctanal isomers, specifically 2-Methyloctanal and 6-Methyloctanal, are aliphatic aldehydes valued in the flavor industry for their unique sensory characteristics. These compounds are synthesized and are also found as volatile components in some natural products. Their distinct flavor profiles allow for their application in a variety of food and beverage products to impart specific aromatic notes.

2-Methyloctanal is recognized for its floral and rosy notes, making it suitable for applications where a delicate, sweet, and slightly waxy character is desired.

6-Methyloctanal offers a powerful green, citrusy, and slightly fatty or waxy aroma, lending itself to fruit flavors and savory applications that benefit from a fresh, zesty character.

Regulatory Status and Safety

Both 2-Methyloctanal and 6-Methyloctanal have been evaluated for safety by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Compound	FEMA Number	GRAS Status	JECFA Number	JECFA Evaluation
2-Methyloctanal	2727[1][2]	GRAS	270[1]	No safety concern at current levels of intake when used as a flavouring agent. [1]
6-Methyloctanal	4433[3]	GRAS	2175[3][4]	No safety concern at current levels of intake when used as a flavouring agent. [3][4]

Table 1: Regulatory and Safety Information for Methyloctanal Isomers.

Physicochemical and Organoleptic Properties

The distinct sensory profiles of 2-Methyloctanal and 6-Methyloctanal are a direct result of their chemical structures.

Property	2-Methyloctanal	6-Methyloctanal
Molecular Formula	C ₉ H ₁₈ O	C ₉ H ₁₈ O
Molecular Weight	142.24 g/mol	142.24 g/mol [3]
Appearance	Colorless liquid	Clear colorless liquid[3]
Odor/Flavor Profile	Floral, rose, lily, muguet[2]	Green, fatty, juicy, orange[5]
Solubility	Soluble in alcohol	Slightly soluble in water, soluble in ethanol[3]
Boiling Point	82-83 °C @ 20 mmHg	182-184 °C @ 760 mmHg[5]
Refractive Index	1.423 @ 14 °C	1.422-1.427 @ 20°C[3]
Specific Gravity	0.822-0.830 @ 20 °C	0.810-0.813[3]

Table 2: Physicochemical and Organoleptic Properties.

Applications and Recommended Usage Levels

The application of these methyloctanal isomers is diverse, ranging from beverages and baked goods to savory products. The following table summarizes typical usage levels in various food categories. These levels are provided as a guide and should be optimized based on the specific food matrix and desired flavor profile.

Food Category	2-Methyloctanal (ppm)	6-Methyloctanal (ppm)
Beverages (Non-alcoholic)	1.0 - 5.0	2.0 - 10.0
Alcoholic Beverages	2.0 - 10.0	4.0 - 20.0
Baked Goods	5.0 - 20.0	5.0 - 25.0
Confectionery & Frostings	5.0 - 25.0	4.0 - 20.0
Frozen Dairy	2.0 - 10.0	-
Gelatins & Puddings	2.0 - 10.0	-
Hard Candy	5.0 - 20.0	-
Chewing Gum	-	-
Meat Products	1.0 - 5.0	1.0 - 5.0
Soups & Sauces	1.0 - 5.0	2.0 - 10.0
Snack Foods	2.0 - 10.0	5.0 - 25.0

Table 3: Recommended Usage Levels of Methyloctanal Isomers in Food. (Data derived from industry publications and safety assessments).

Experimental Protocols

Sensory Evaluation: Triangle Test for Difference Testing

This protocol is designed to determine if a sensory difference exists between two samples, for instance, a standard product and one containing a methyloctanal isomer.

Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing a methyloctanal isomer.

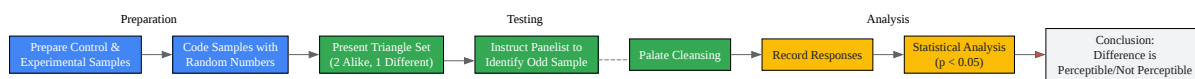
Materials:

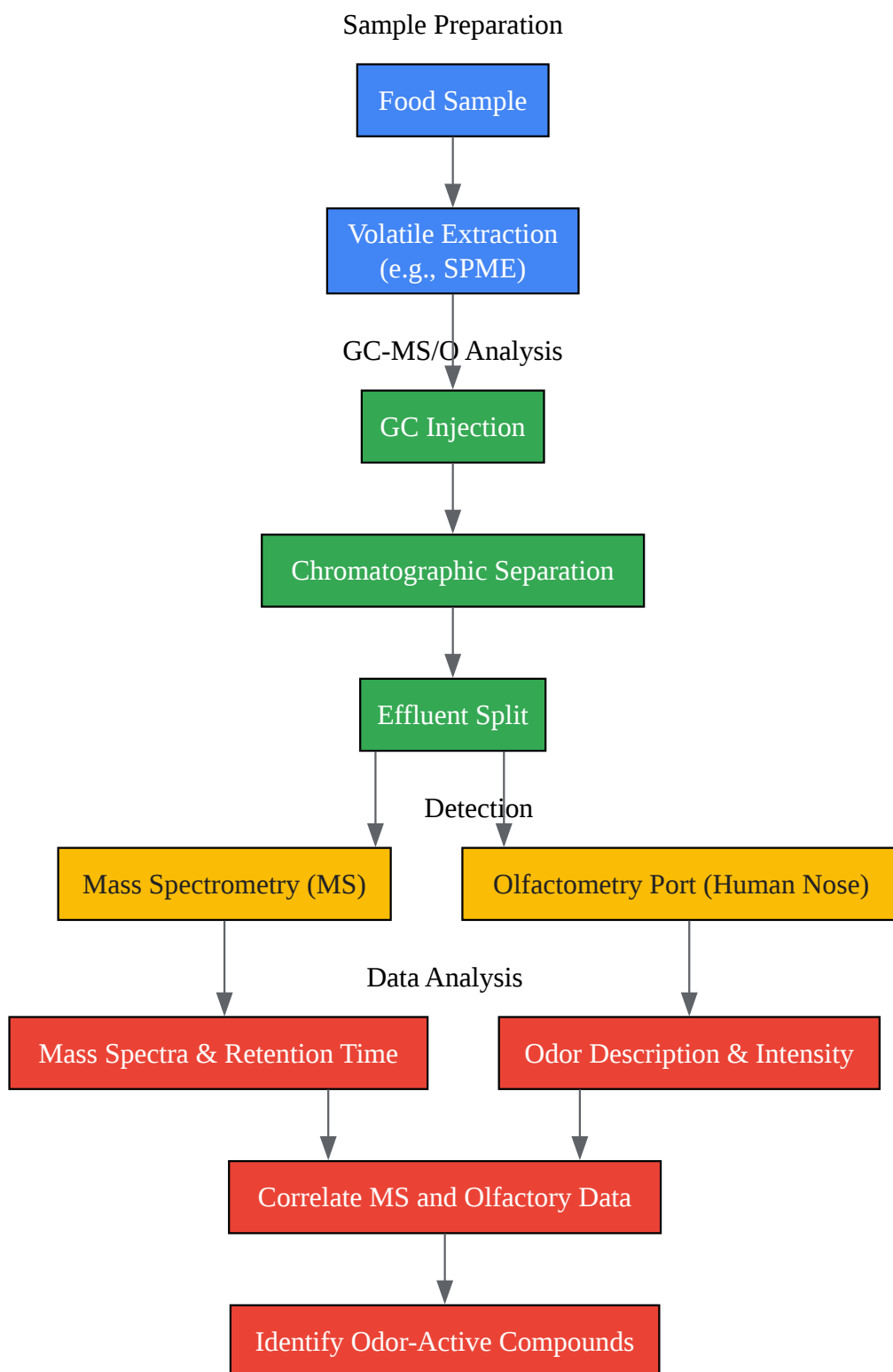
- Control food/beverage sample.

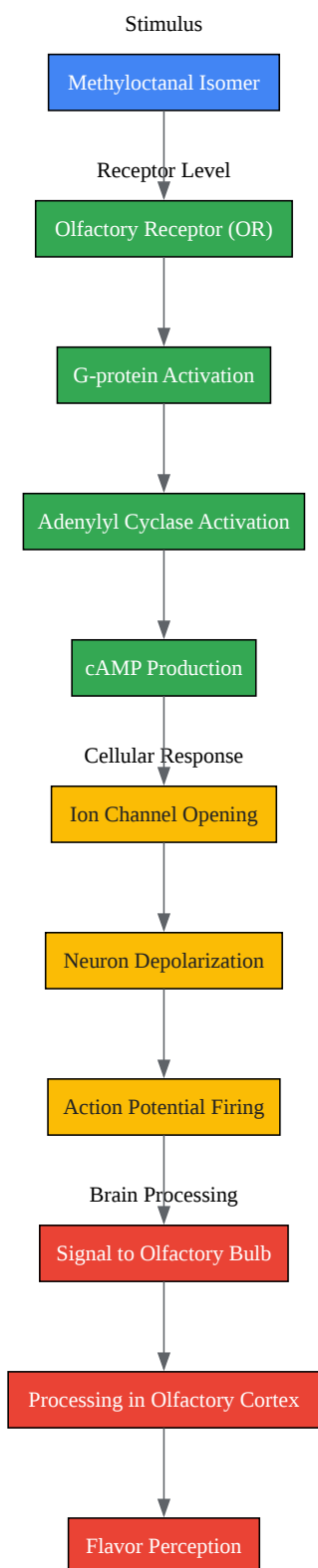
- Experimental food/beverage sample with the added methyloctanal isomer at a specific concentration.
- Identical, opaque, and odor-free sample cups, coded with random three-digit numbers.
- Water and unsalted crackers for palate cleansing.
- Sensory evaluation booths with controlled lighting and ventilation.
- A panel of at least 20-30 trained or consumer panelists.

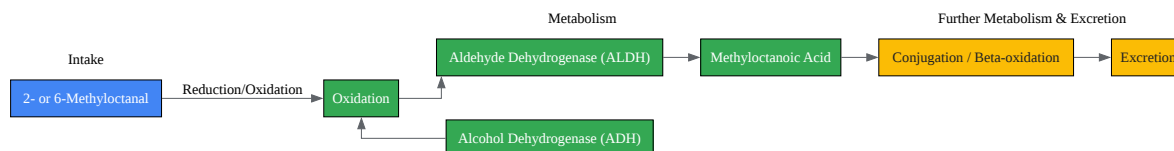
Procedure:

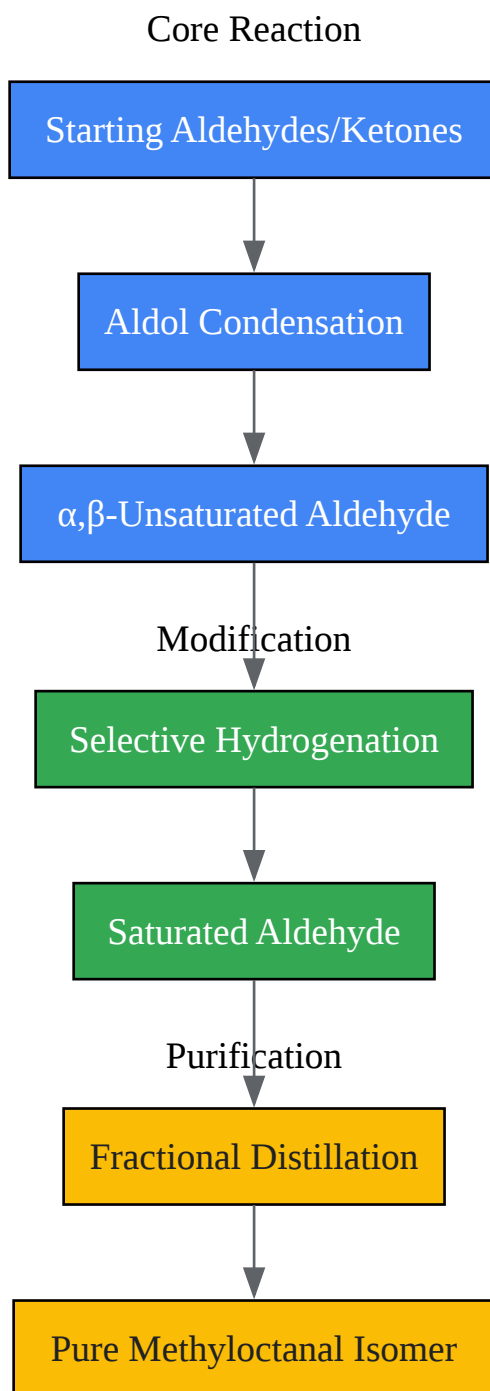
- **Sample Preparation:** Prepare the control and experimental samples. Ensure they are at the same temperature and presented in identical volumes.
- **Triangle Setup:** For each panelist, present three coded samples: two are identical (either both control or both experimental) and one is different. The order of presentation should be randomized for each panelist.
- **Panelist Instructions:** Instruct panelists to taste each sample from left to right. They should cleanse their palate with water and a cracker between samples. Their task is to identify the sample that is different from the other two.
- **Data Collection:** Record the number of correct identifications.
- **Data Analysis:** Analyze the results using a statistical table for triangle tests to determine if the number of correct answers is statistically significant ($p < 0.05$).











[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JECFA Evaluations-2-METHYLOCTANAL- [inchem.org]
- 2. femaflavor.org [femaflavor.org]
- 3. 6-Methyloctanal | C₉H₁₈O | CID 14297102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WHO | JECFA [apps.who.int]
- 5. 6-methyl octanal, 30689-75-9 [thegoodscentcompany.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Methyloctanal Isomers as Flavor Ingredients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050425#use-of-3-methyloctanal-as-a-flavor-ingredient-in-food]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com